molecular formula C31H26N2O B11056080 (2Z)-3-[(1,5-dimethyl-2-phenyl-1H-indol-6-yl)amino]-1,3-diphenylprop-2-en-1-one

(2Z)-3-[(1,5-dimethyl-2-phenyl-1H-indol-6-yl)amino]-1,3-diphenylprop-2-en-1-one

Cat. No.: B11056080
M. Wt: 442.5 g/mol
InChI Key: TUVCEDLZQUEPOC-HFTWOUSFSA-N
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Description

(2Z)-3-[(1,5-dimethyl-2-phenyl-1H-indol-6-yl)amino]-1,3-diphenylprop-2-en-1-one is a complex organic compound with a unique structure that includes an indole moiety and a diphenylprop-2-en-1-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[(1,5-dimethyl-2-phenyl-1H-indol-6-yl)amino]-1,3-diphenylprop-2-en-1-one typically involves the condensation of 1,5-dimethyl-2-phenyl-1H-indole-6-amine with 1,3-diphenylprop-2-en-1-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete reaction.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of more efficient catalysts and solvents that can be recycled may be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[(1,5-dimethyl-2-phenyl-1H-indol-6-yl)amino]-1,3-diphenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be introduced using reagents like halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide in the presence of light or heat.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(2Z)-3-[(1,5-dimethyl-2-phenyl-1H-indol-6-yl)amino]-1,3-diphenylprop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (2Z)-3-[(1,5-dimethyl-2-phenyl-1H-indol-6-yl)amino]-1,3-diphenylprop-2-en-1-one involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to effects such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-[(1,5-dimethyl-2-phenyl-1H-indol-6-yl)amino]-1,3-diphenylprop-2-en-1-one: A geometric isomer with different biological activity.

    1,5-dimethyl-2-phenyl-1H-indole: A simpler indole derivative with distinct properties.

    1,3-diphenylprop-2-en-1-one: A precursor in the synthesis of the target compound.

Uniqueness

(2Z)-3-[(1,5-dimethyl-2-phenyl-1H-indol-6-yl)amino]-1,3-diphenylprop-2-en-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an indole moiety with a diphenylprop-2-en-1-one backbone makes it a versatile compound for various applications.

Properties

Molecular Formula

C31H26N2O

Molecular Weight

442.5 g/mol

IUPAC Name

(Z)-3-[(1,5-dimethyl-2-phenylindol-6-yl)amino]-1,3-diphenylprop-2-en-1-one

InChI

InChI=1S/C31H26N2O/c1-22-18-26-19-29(24-14-8-4-9-15-24)33(2)30(26)20-27(22)32-28(23-12-6-3-7-13-23)21-31(34)25-16-10-5-11-17-25/h3-21,32H,1-2H3/b28-21-

InChI Key

TUVCEDLZQUEPOC-HFTWOUSFSA-N

Isomeric SMILES

CC1=CC2=C(C=C1N/C(=C\C(=O)C3=CC=CC=C3)/C4=CC=CC=C4)N(C(=C2)C5=CC=CC=C5)C

Canonical SMILES

CC1=CC2=C(C=C1NC(=CC(=O)C3=CC=CC=C3)C4=CC=CC=C4)N(C(=C2)C5=CC=CC=C5)C

Origin of Product

United States

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